

Technical Guide: 6-Butyl-1,4-cycloheptadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029

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This technical guide provides a comprehensive overview of **6-Butyl-1,4-cycloheptadiene**, a naturally occurring compound that has garnered interest in synthetic organic chemistry. This document consolidates key chemical data, spectroscopic information, and a detailed experimental protocol for its synthesis.

Chemical Identification and Properties

6-Butyl-1,4-cycloheptadiene is a cyclic diene with a butyl substituent. It is also known by its natural product name, Dictyopterene C'. The compound can exist as a racemic mixture or as individual enantiomers.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	6-butylcyclohepta-1,4-diene
Synonyms	(±)-Dictyopterene C'
Molecular Formula	C ₁₁ H ₁₈ [1]
CAS Number (Racemic)	22735-58-6 [2]
CAS Number ((R)-enantiomer)	33156-91-1 [1] [3]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	150.26 g/mol	PubChem[2]
Exact Mass	150.140850574 Da	LookChem[1]
Boiling Point	206.7 °C (at 760 mmHg)	LookChem[1]
Density	0.828 g/cm ³	LookChem[1]
Flash Point	56 °C	LookChem[1]
Vapor Pressure	0.336 mmHg (at 25 °C)	LookChem[1]
XLogP3	4.4	LookChem[1]
Rotatable Bond Count	3	LookChem[1]
Hydrogen Bond Donor Count	0	LookChem[1]
Hydrogen Bond Acceptor Count	0	LookChem[1]

Spectroscopic Data

Detailed spectroscopic data for **6-Butyl-1,4-cycloheptadiene** is limited in publicly accessible literature. The following tables summarize available mass spectrometry data and expected infrared absorption bands based on the compound's structure.

Table 3: Mass Spectrometry Data (GC-MS)

Property	Value
Top Peak (m/z)	79
2nd Highest Peak (m/z)	93
3rd Highest Peak (m/z)	91
Data sourced from PubChem CID 556470.[2]	

Table 4: Characteristic Infrared (IR) Absorption Bands (Predicted)

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
C=C-H (alkene)	Stretch	3100-3000
C-H (alkane)	Stretch	< 3000
C=C (alkene)	Stretch	1680-1640
-CH ₂ -	Scissoring	~1465
-CH ₃	Rock	~1378

Expected ranges are based on typical values for the functional groups present.

Experimental Protocols: Synthesis of (±)-6-Butyl-1,4-cycloheptadiene

The following protocol describes the synthesis of racemic **6-Butyl-1,4-cycloheptadiene**, also known as (±)-Dictyopterene C', as reported by W. E. Billups, W. Y. Chow, and J. H. Cross in 1974.^{[4][5][6]} The synthesis involves a multi-step process starting from the corresponding dichlorocyclopropane.

Overall Reaction Scheme:

- Elimination: 1,1-dichloro-2-ethyl-3-hexylcyclopropane undergoes elimination to form 1-hexylidene-2-vinylcyclopropane.
- Isomerization: The resulting vinylcyclopropane is isomerized to a mixture of Dictyopterene A isomers.
- Thermolysis (Cope Rearrangement): The mixture of isomers undergoes thermal rearrangement to yield the final product, (±)-**6-Butyl-1,4-cycloheptadiene**.

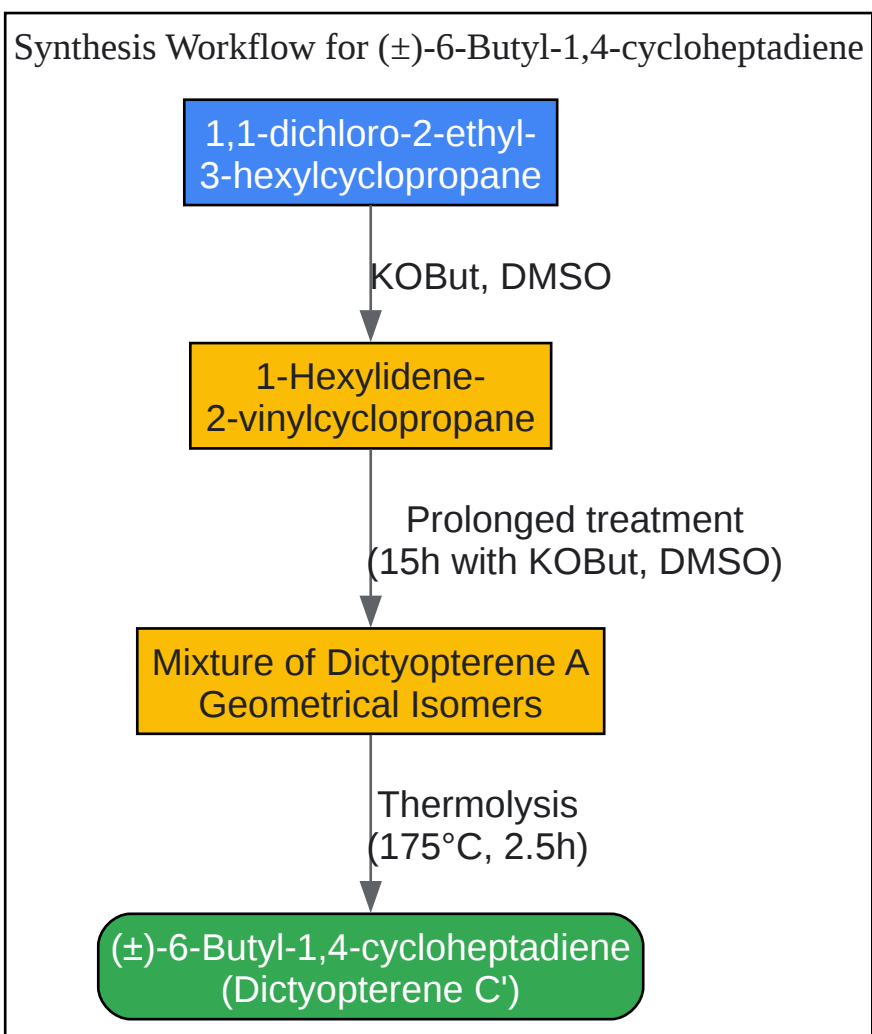
Methodology:

- Step 1 & 2: Elimination and Isomerization

- 1,1-dichloro-2-ethyl-3-hexylcyclopropane is treated with potassium tert-butoxide (KOBu^t) in dimethyl sulfoxide (DMSO).
- Prolonged treatment of the starting material with the base for 15 hours facilitates both the initial elimination and the subsequent isomerization to a mixture of dictyopterene A geometrical isomers.^[4]
- Step 3: Thermolysis
 - The crude mixture of isomers from the previous step is subjected to pyrolysis without intermediate purification.
 - Method A: The mixture is heated in carbon tetrachloride (CCl₄) at 80°C for 12 hours.^[4]
 - Method B (Alternative): The crude mixture is heated neat (without solvent) at 175°C for 2.5 hours. This method exclusively yields (±)-**6-Butyl-1,4-cycloheptadiene**.^[4]
 - The final product is obtained in a 60% yield from the thermolysis step.^{[4][5][6]} The overall yield from the precursor, trans-dec-3-ene, is reported to be 30%.^[4]
- Purification:
 - The original communication notes that separation of the dictyopterene A isomers from the final product via preparative gas-liquid chromatography on Apiezon J or silver nitrate-impregnated silica gel was unsuccessful.^[4] The thermolysis of the crude mixture (Method B) provides a direct route to the desired cycloheptadiene.

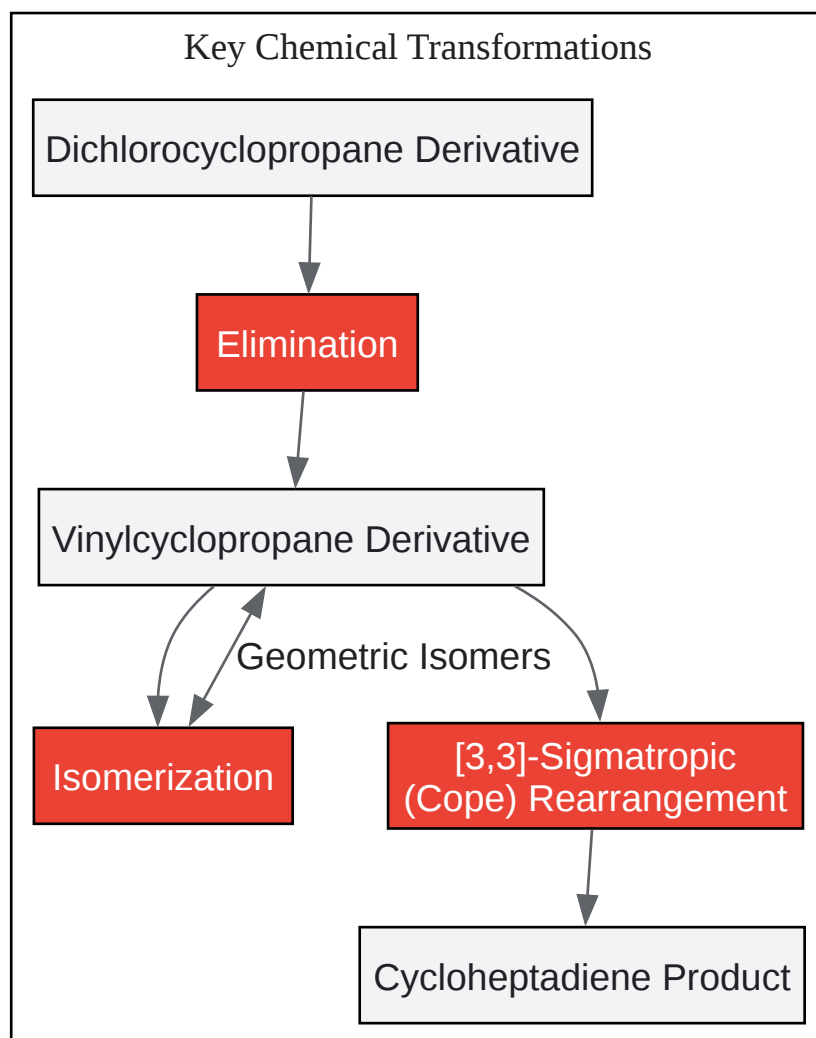
Visualized Workflow and Pathways

The following diagrams illustrate the logical relationships in the synthesis of (±)-**6-Butyl-1,4-cycloheptadiene**.



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Caption: Chemical synthesis workflow for (±)-**6-Butyl-1,4-cycloheptadiene**.



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Caption: Logical relationship of reaction types in the synthesis.

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- To cite this document: BenchChem. [Technical Guide: 6-Butyl-1,4-cycloheptadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14159029#cas-number-for-6-butyl-1-4-cycloheptadiene]

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